Hex-5-ene-1,3,5-tricarboxylic acid
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Overview
Description
Hex-5-ene-1,3,5-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups (-COOH) and a double bond at the fifth carbon atom. This compound belongs to the class of tricarboxylic acids, which are known for their significant roles in various biochemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-5-ene-1,3,5-tricarboxylic acid can be synthesized through various organic reactions. One common method involves the oxidation of hex-5-ene-1,3,5-triol using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The reaction typically requires acidic conditions and controlled temperatures to ensure the selective oxidation of the hydroxyl groups to carboxyl groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes using metal catalysts such as palladium or platinum. These catalysts facilitate the oxidation reactions, improving yield and efficiency. The process may also involve the use of solvents like dimethylformamide (DMF) or ethanol to enhance the solubility of reactants and products.
Chemical Reactions Analysis
Types of Reactions
Hex-5-ene-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form hex-5-ene-1,3,5-tricarboxylic anhydride.
Reduction: Reduction reactions can convert the carboxyl groups to hydroxyl groups, forming hex-5-ene-1,3,5-triol.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), basic conditions.
Substitution: Alcohols or amines, acidic or basic catalysts.
Major Products Formed
Oxidation: Hex-5-ene-1,3,5-tricarboxylic anhydride.
Reduction: Hex-5-ene-1,3,5-triol.
Substitution: Hex-5-ene-1,3,5-tricarboxylate esters or amides.
Scientific Research Applications
Hex-5-ene-1,3,5-tricarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of resins, plasticizers, and adhesives due to its multifunctional carboxyl groups.
Mechanism of Action
The mechanism of action of hex-5-ene-1,3,5-tricarboxylic acid involves its interaction with various molecular targets and pathways. The carboxyl groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The double bond at the fifth carbon atom may also participate in conjugation reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Hex-5-ene-1,3,5-tricarboxylic acid can be compared with other tricarboxylic acids such as citric acid, isocitric acid, and aconitic acid. While these compounds share the presence of three carboxyl groups, this compound is unique due to its double bond, which imparts distinct chemical properties and reactivity.
List of Similar Compounds
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid.
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid.
Trimesic Acid: Benzene-1,3,5-tricarboxylic acid.
Properties
CAS No. |
50989-95-2 |
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Molecular Formula |
C9H12O6 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
hex-5-ene-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C9H12O6/c1-5(8(12)13)4-6(9(14)15)2-3-7(10)11/h6H,1-4H2,(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
MFGHWRQPWTYNPP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(CCC(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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